

Vorolanib (DURAVYU) in Wet AMD: Application Notes and Experimental Protocols

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Compound Focus: Vorolanib

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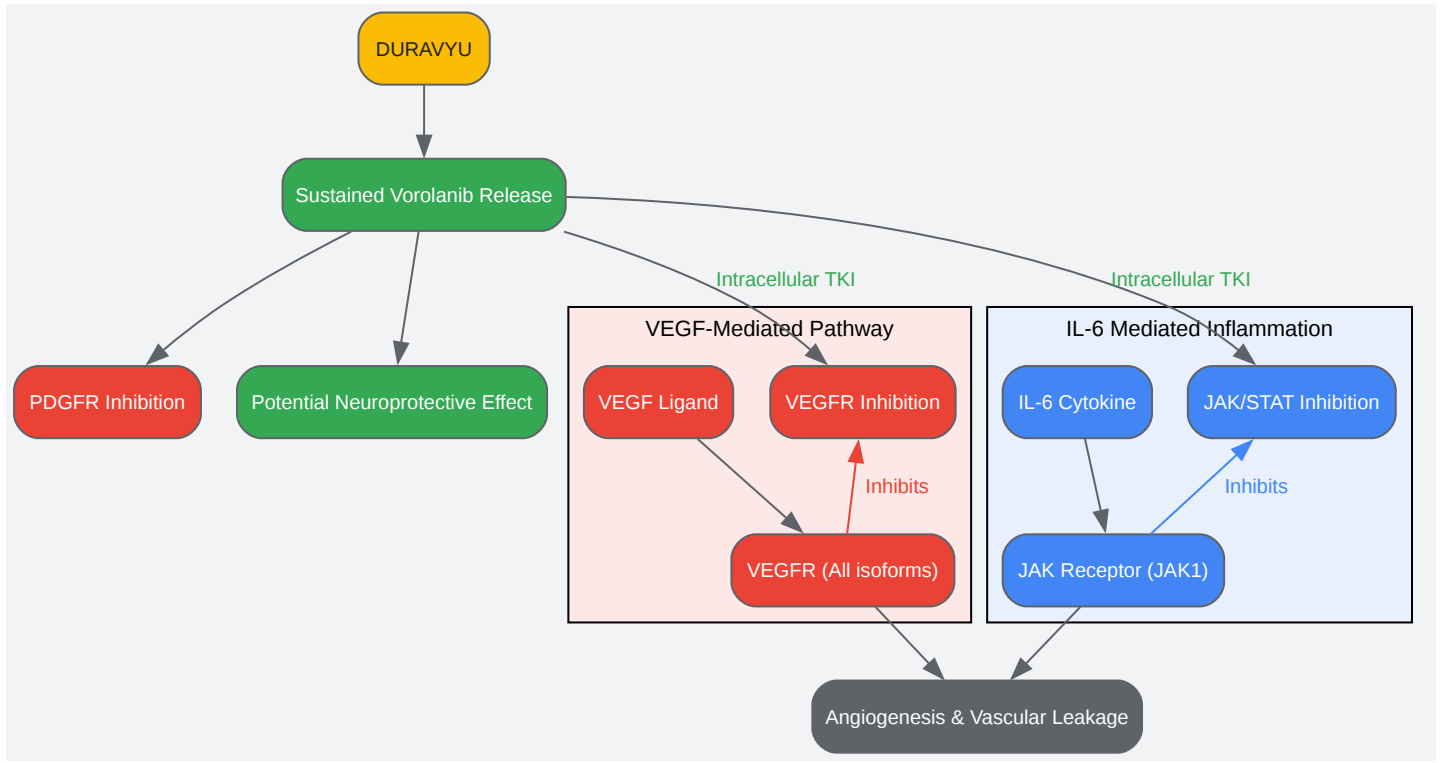
This document provides a comprehensive technical overview of **vorolanib**, a tyrosine kinase inhibitor (TKI) developed for sustained intraocular delivery as **DURAVYU (vorolanib intravitreal insert)** by EyePoint Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals working on anti-angiogenic therapies for retinal diseases [1].

Introduction and Mechanism of Action

Vorolanib (CM082) is a patent-protected, small-molecule TKI formulated as a bioerodible intravitreal insert (DURAVYU) using EyePoint's proprietary **Durasert E** technology. This system allows for sustained drug release for **at least six months** following a single injection [1] [2].

Its therapeutic effect in wet AMD stems from a **multi-targeted mechanism** that inhibits key pathways driving pathological neovascularization and vascular leakage.

The diagram below illustrates the molecular mechanism of **Vorolanib** and its sustained-release delivery system:



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Clinical Development and Trial Status

DURAVYU is currently in advanced-phase clinical testing for wet AMD. The ongoing Phase 3 program is built upon positive results from earlier Phase 1 and 2 trials (including the DAVIO trial), which demonstrated sustained efficacy and a favorable safety profile in over 190 patients [2] [3].

The table below summarizes the key design elements of the two pivotal Phase 3 trials:

| Trial Characteristic | LUGANO (NCT06668064) | LUCIA (NCT06683742) |
|----------------------|----------------------|---------------------|
| Phase | Phase 3 | Phase 3 |

| Trial Characteristic | LUGANO (NCT06668064) | LUCIA (NCT06683742) |
|-------------------------|---|---|
| Status | Enrolment completed (May 2026) [3] | Enrolment completed (Q3 2025) [3] |
| Design | Global, randomized, double-masked, active-controlled, non-inferiority [3] | Global, randomized, double-masked, active-controlled, non-inferiority [2] |
| Patient Population | ~400 patients with active wet AMD (75% treatment-naïve, 25% previously treated) [3] | ~400 patients with active wet AMD (75% treatment-naïve, 25% previously treated) [2] [3] |
| Intervention Arm | DURAVYU 2.7 mg (intravitreal insert every 6 months) [2] | DURAVYU 2.7 mg (intravitreal insert every 6 months) [2] |
| Control Arm | Aflibercept 2 mg (on-label, 3 monthly loading doses, then every 8 weeks) [3] | Aflibercept 2 mg (on-label, 3 monthly loading doses, then every 8 weeks) [2] |
| Primary Endpoint | Change in Best Corrected Visual Acuity (BCVA) from baseline to weeks 52 & 56 (blended) [2] | Change in Best Corrected Visual Acuity (BCVA) from baseline to weeks 52 & 56 (blended) [2] |
| Key Secondary Endpoints | Safety, reduction in treatment burden, percentage of supplement-free eyes, anatomical outcomes on OCT [2] | Safety, reduction in treatment burden, percentage of supplement-free eyes, anatomical outcomes on OCT [2] |
| Non-inferiority Margin | -4.5 ETDRS letters [3] | -4.5 ETDRS letters [3] |
| Topline Data Readout | Mid-2026 [3] | Late summer/early fall 2026 [3] |

Quantitative Data Summary

Data from early-stage trials demonstrate **vorolanib**'s binding affinity, preclinical activity, and initial clinical efficacy.

Table 1: Vorolanib Kinase Inhibition Profile (IC₅₀ values) [4]

| Kinase Target | Vorolanib IC ₅₀ (nM) | Sunitinib IC ₅₀ (nM) |
|---------------|---------------------------------|---------------------------------|
| VEGFR2 (KDR) | 1.12 | 17.25 |
| PDGFRβ | 0.13 | 0.13 |
| FLT3 | 0.63 | 2.93 |
| C-Kit | 0.14 | 1.22 |
| RET | 74.1 | 177 |
| AMPKα1 | 352.2 | 398.9 |

Table 2: Anti-angiogenic Efficacy in Preclinical Models [4]

| Experimental Model | Key Finding | Result |
|--|---|---|
| HUVEC Proliferation (VEGF-induced) | Half-maximal inhibitory concentration (IC ₅₀) | 64.13 nM (cell line), 92.37 nM (primary) |
| HUVEC Tube Formation | Inhibition of vessel-like structure formation | Comparable to sunitinib at 50 and 100 nM |
| Mouse Xenograft Models | Inhibition of tumor growth (dose-dependent) | Achieved in MV-4-11, A549, 786-O, HT-29, BxPC-3, and A375 cells |
| Choroidal Neovascularization (Rat Model) | Reduction in CNV area | Dose-dependent inhibition (10 and 30 mg/kg) |

Table 3: Clinical Efficacy Signals from Phase 2 Trials

| Trial (Indication) | Key Efficacy Outcome | Result |
|--------------------|--|--------------------------------|
| DAVIO (Wet AMD) | Reduction in annualized anti-VEGF injection rate [5] | >80% reduction at 6 months [5] |

| Trial (Indication) | Key Efficacy Outcome | Result |
|--------------------|--|--|
| DAVIO (Wet AMD) | Patients supplement-free at 6 months [5] | ~2/3 of patients [5] |
| VERONA (DME) | Patients supplement-free at 24 weeks [6] | 73% (2.7 mg dose) vs. 50% (aflibercept control) [6] |
| VERONA (DME) | Mean BCVA change from baseline at Week 4 [6] | +7.0 letters (DURAVYU 2.7 mg) vs. +2.2 letters (aflibercept) [6] |

Experimental Protocols for Preclinical Research

For researchers investigating the mechanistic basis of **vorolanib**, the following protocols from peer-reviewed studies can be replicated.

Protocol 1: In Vitro Kinase Binding Assay (KINOMEscan) [4]

- **Objective:** To determine the binding affinity and selectivity of **vorolanib** against a panel of human recombinant kinases.
- **Materials:** Recombinant kinases, test compounds (**vorolanib**, control inhibitors like sunitinib), ATP, and appropriate reaction buffers.
- **Methodology:**
 - **Incubation:** Incubate kinases with **vorolanib** in a competitive binding assay format.
 - **Detection:** Measure bound compound to calculate the dissociation constant (Kd) and half-maximal inhibitory concentration (IC₅₀).
 - **Data Analysis:** The percentage of control binding is calculated. A compound is considered a hit if it shows >90% inhibition, and the IC₅₀ is determined from 11-point dose-response curves.
- **Reference Values:** IC₅₀ values for key targets are listed in Table 1 above.

Protocol 2: HUVEC Tube Formation Assay [4]

- **Objective:** To evaluate the anti-angiogenic effect of **vorolanib** on endothelial cell network formation *in vitro*.
- **Materials:**
 - Human Umbilical Vein Endothelial Cells (HUVECs), primary or cell line.
 - Growth factor-reduced Matrigel.

- VEGF165 (induction agent).
- Test compounds (**vorolanib**, sunitinib as control).
- **Methodology:**
 - **Matrigel Coating:** Coat multi-well plates with Matrigel and allow polymerization.
 - **Cell Seeding and Treatment:** Seed HUVECs onto the Matrigel. Pre-treat or co-treat cells with **vorolanib** (e.g., 50 nM, 100 nM) and VEGF165.
 - **Incubation and Imaging:** Incubate cells for 4-18 hours to allow tube formation. Capture images using an inverted microscope.
 - **Quantification:** Analyze images for metrics like total tube length, number of branches, or number of meshes using image analysis software (e.g., ImageJ Angiogenesis Analyzer).
- **Key Controls:** Include a VEGF-only control (no inhibitor) and a vehicle control (e.g., DMSO).

Formulation and Drug Delivery System

DURAVYU utilizes the **Durasert E** technology, a next-generation, bioerodible sustained-release insert [1].

- **Composition:** The insert is composed of 94% **vorolanib** drug and only 6% polymer matrix, enabling a high drug payload [3].
- **Key Characteristics:**
 - **Sustained Release:** Provides zero-order kinetics for consistent daily dosing over at least 6 months, with drug detectability up to 9 months [2] [3].
 - **Logistics:** Can be shipped and stored at room temperature, unlike most anti-VEGF biologics that require refrigeration [3].
 - **Safety Profile:** Contains no PEG (polyethylene glycol) or PLGA (poly(lactic-co-glycolic acid)), polymers associated with potential intraocular inflammation in other delivery systems [1] [3].

Conclusion and Future Directions

Vorolanib represents a promising shift in the long-term management of wet AMD. Its multi-targeted mechanism, combined with a sustained-delivery system, addresses critical unmet needs in reducing treatment burden and potentially improving long-term outcomes through continuous VEGF suppression and antifibrotic effects.

The research community awaits the results from the pivotal LUGANO and LUCIA trials in 2026. Positive data will solidify the clinical application of this TKI-based sustained therapy and could establish a new strategic pillar in the anti-angiogenic treatment landscape for retinal diseases.

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